5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Historical Background and Development

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol emerged as a compound of interest in the early 21st century, driven by advancements in heterocyclic chemistry and the demand for bioactive scaffolds. Its synthesis aligns with methodologies developed for 1,3,4-oxadiazole derivatives, which gained prominence after the 1960s due to their structural versatility. The compound’s specific synthesis routes, such as cyclocondensation of hydrazides with carbon disulfide or thiourea derivatives, were refined through studies on fluorinated aromatic systems. The inclusion of the 3-fluorophenyl group reflects a strategic modification to enhance electronic and steric properties, a trend observed in medicinal chemistry optimizations since the 1990s.

Significance in Heterocyclic Chemistry

This compound exemplifies the critical role of 1,3,4-oxadiazoles as bioisosteres in drug design. The oxadiazole core mimics carboxylic acid functionalities while offering improved metabolic stability, a feature leveraged in antimicrobial, anticancer, and anti-inflammatory agent development. The 3-fluorophenyl substitution introduces electron-withdrawing effects, modulating reactivity and intermolecular interactions, which is pivotal for targeting enzymes or receptors. Additionally, the thiol (-SH) group enables diverse derivatization pathways, including S-alkylation and oxidation, making it a versatile intermediate for synthesizing sulfur-containing pharmaceuticals.

Classification within 1,3,4-Oxadiazole Family

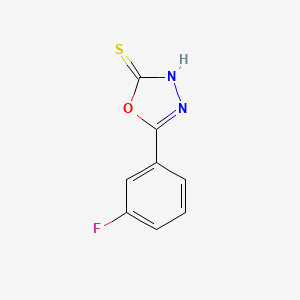

This compound belongs to the 1,3,4-oxadiazole subclass characterized by:

- Positional isomerism : Nitrogen atoms at positions 1 and 3, with oxygen at position 4.

- Substituent profile : A 3-fluorophenyl group at position 5 and a thiol group at position 2.

- Tautomeric behavior : Exists in thione-thiol equilibrium, influencing its chemical reactivity and biological activity.

This classification underscores its distinction from 1,2,4-oxadiazoles, which exhibit different electronic distributions and pharmacological profiles.

Nomenclature and Structural Identity

The compound is systematically named using IUPAC conventions:

- IUPAC name : this compound.

- Alternative names : 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazole-2-thione (reflecting thione tautomer).

- CAS Registry Number : 203268-63-7.

- Molecular formula : C₈H₅FN₂OS.

- Structural features :

- A five-membered oxadiazole ring with sulfur at position 2.

- 3-Fluorophenyl substituent at position 5 (Table 1).

Table 1: Structural and Physicochemical Properties

The structural identity has been validated via spectroscopic methods (IR, NMR, MS) and single-crystal X-ray diffraction, confirming regiochemistry and tautomeric preferences.

Properties

IUPAC Name |

5-(3-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVLMQZAXFGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438530 | |

| Record name | 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-63-7 | |

| Record name | 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can be involved in cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reactants involved.

Major Products

Oxidation: Disulfides are the major products formed from the oxidation of the thiol group.

Substitution: Substituted fluorophenyl derivatives are formed from electrophilic aromatic substitution.

Cyclization: Various fused heterocyclic compounds can be synthesized through cyclization reactions.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, compounds containing the 1,3,4-oxadiazole ring have been shown to possess broad-spectrum antimicrobial effects, making them potential candidates for new antibiotic therapies .

Antioxidant and Anticancer Activities

This compound also displays promising antioxidant properties comparable to established antioxidants like ascorbic acid. Furthermore, research indicates that it may serve as a potent candidate for treating various diseases such as cancer and Parkinson's disease. Specific derivatives have shown effectiveness in inhibiting cell growth in multiple cancer cell lines, suggesting their potential as anticancer agents .

Material Science

Advanced Materials Development

this compound is utilized in the synthesis of advanced materials due to its unique chemical structure. It is employed in the creation of polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The compound's properties make it suitable for applications requiring robust materials .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with metal ions allows for reliable environmental monitoring and quality control in industrial processes. This application is crucial for ensuring compliance with environmental regulations and maintaining product safety .

Agricultural Chemicals

Agrochemical Formulation

The compound is also explored for its potential in agricultural applications, particularly in the formulation of pesticides and herbicides. Its efficacy as an inhibitor of specific enzymes involved in plant metabolism positions it as a valuable tool in developing sustainable agricultural practices .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Antimicrobial agents; antioxidant properties; anticancer activity |

| Material Science | Development of advanced materials (polymers and coatings) |

| Analytical Chemistry | Reagent for metal ion detection; environmental monitoring |

| Agricultural Chemicals | Formulation of pesticides and herbicides; enzyme inhibitors |

Case Studies

-

Antimicrobial Activity Study

A study published in PubMed highlighted the synthesis of various 5-substituted 1,3,4-oxadiazole-2-thiol derivatives that exhibited significant antimicrobial activities against common pathogens. The results indicated that several compounds were effective at low concentrations, demonstrating their potential as new therapeutic agents . -

Anticancer Research

In another investigation focused on anticancer properties, specific derivatives of this compound were tested against cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). The findings revealed that these compounds inhibited cell proliferation effectively, suggesting their viability as anticancer drugs .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with DNA and enzymes, leading to the inhibition of cellular processes essential for the survival and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Yield : Electron-withdrawing groups (e.g., CF₃, Cl) at para positions (e.g., 4-CF₃ in 4u) result in higher yields (86%) compared to ortho-substituted analogs (e.g., 4w: 59%) .

- Fluorine Effects : The 3-fluorophenyl group in the target compound optimizes enzyme inhibition, likely due to fluorine’s electronegativity and meta positioning, which enhances target interactions .

Physicochemical Properties

Spectroscopic and chromatographic data highlight differences in molecular behavior:

Key Observations :

- HPLC Behavior : Derivatives with bulkier substituents (e.g., 4-(oxetan-3-yloxy) in 18i) exhibit longer retention times (7.69 min) compared to simpler aryl groups (6.30–6.49 min) .

- Thiol Group Stability : The thiol moiety is reactive, often necessitating protection during synthesis (e.g., S-alkylation in ) .

Enzyme Inhibition

- This compound : Most potent C4H inhibitor in its class, with activity attributed to the thiol group and 3-fluorophenyl substitution .

- 5-Phenyl-1,3,4-oxadiazole-2-thiol : Moderate C4H inhibition, highlighting fluorine’s role in enhancing potency .

Antimicrobial Activity

- 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol derivatives: Exhibited antibacterial activity against S. typhi and S. aureus (MIC < 1 µg/mL for 7o) .

- N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Broad-spectrum antifungal activity against C. albicans .

Anticancer Activity

- 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives : Compound 6e showed IC₅₀ = 2.2 µM against HepG2 cells, surpassing 5-FU .

- Indolin-2-one-oxadiazole hybrids : Moderate activity against MCF7 (IC₅₀ = 15.5 µM) .

Key Observations :

- Substituent-Activity Relationships : Electron-withdrawing groups (Cl, CF₃) enhance antimicrobial activity, while methoxy and fluorophenyl groups improve enzyme/target selectivity .

- Thiol Reactivity : S-alkylation (e.g., with acetamides or phenacyl bromides) modulates cytotoxicity and bioavailability .

Biological Activity

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by the presence of a fluorophenyl group and a thiol group, imparts significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring with a thiol substituent at position 2 and a fluorophenyl group at position 5. The thiol group allows for covalent interactions with biological targets, enhancing its reactivity and potential therapeutic applications.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown broad-spectrum activity against various bacterial strains:

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

Research has demonstrated the anticancer potential of this compound across various cancer cell lines. Notably, it has exhibited significant cytotoxic effects against liver carcinoma cells (Huh7):

| Cancer Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| Huh7 | 10.1 | Better than 5-Fluorouracil (5-FU) |

| MCF7 | Moderate | |

| HCT116 | Moderate |

The compound induces apoptosis in cancer cells through oxidative stress and modulation of signaling pathways involved in cell survival.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively:

| Assay Method | Result | Standard Control |

|---|---|---|

| DPPH Scavenging | Comparable to ascorbic acid | Ascorbic acid |

| ABTS Assay | Comparable to α-tocopherol | α-Tocopherol |

These antioxidant activities suggest potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A study conducted by researchers in Poland highlighted the synthesis of various oxadiazole derivatives, including this compound. The derivatives were screened for antimicrobial and anticancer activities using standard methods such as disc diffusion and MTT assays. The findings indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like gentamicin and ampicillin .

Additionally, another study focused on the synthesis of oxadiazole derivatives revealed that compounds containing the thiol group displayed enhanced biological activity due to their ability to form stable interactions with target proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. Optimization involves varying catalysts (e.g., POCl₃) and solvents (e.g., DMSO/water mixtures) to enhance yield and purity. For example, refluxing at 90°C with POCl₃ for 3 hours followed by pH adjustment (8–9) precipitates the product .

- Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reactants significantly influence selectivity. IR and NMR are used to confirm functional groups (e.g., S–H stretch at ~2500 cm⁻¹) and structural integrity .

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond ≈ 1.68 Å, C–N ≈ 1.30 Å) .

- NMR spectroscopy : H NMR shows aromatic protons at δ 7.2–7.8 ppm, while C NMR confirms oxadiazole ring carbons at δ 165–170 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 178.21 for [M+H]⁺) validate molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

- Screening Methods :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in μM range) .

- Antioxidant : DPPH radical scavenging assays measure % inhibition at fixed concentrations .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Analysis Framework :

Compare assay conditions (e.g., cell line specificity, solvent used for dissolution).

Verify compound purity via HPLC (>95%) and crystallinity (PXRD).

Explore substituent effects: Fluorophenyl orientation (meta vs. para) modulates electron-withdrawing properties and binding affinity .

- Example : Discrepancies in IC₅₀ values may arise from variations in cell culture media or incubation times .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methods :

- Molecular docking : AutoDock/Vina simulates binding to enzymes (e.g., COX-2, EGFR). The fluorophenyl group enhances hydrophobic interactions .

- DFT calculations : HOMO-LUMO gaps (~4.0 eV) correlate with redox activity and stability .

- MD simulations : Assess conformational stability in aqueous environments over 100 ns trajectories .

Q. How can reaction yields be improved without compromising selectivity?

- Optimization Strategies :

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What mechanistic insights explain its enzyme inhibition properties?

- Pathways :

- Thiol-disulfide exchange : The –SH group reacts with cysteine residues in enzyme active sites (e.g., thioredoxin reductase) .

- Hydrogen bonding : The oxadiazole ring’s N and O atoms form H-bonds with catalytic residues (e.g., in topoisomerase II) .

- Validation : Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.